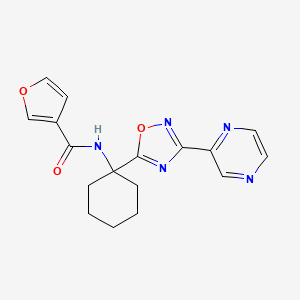

N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)furan-3-carboxamide

Description

N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)furan-3-carboxamide is a complex organic compound that features a unique combination of pyrazine, oxadiazole, cyclohexyl, and furan moieties

Properties

IUPAC Name |

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c23-15(12-4-9-24-11-12)21-17(5-2-1-3-6-17)16-20-14(22-25-16)13-10-18-7-8-19-13/h4,7-11H,1-3,5-6H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNYQHIXVIDGQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)furan-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine and oxadiazole intermediates, followed by their coupling with cyclohexyl and furan carboxamide groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule .

Scientific Research Applications

Chemistry

N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)furan-3-carboxamide serves as a valuable building block for synthesizing more complex molecular structures. Its unique combination of functional groups allows for the exploration of new chemical properties and reactions .

Biology

This compound has been investigated for its potential biological activities, particularly in the realm of antimicrobial and anti-inflammatory effects. Studies have indicated that derivatives of oxadiazoles exhibit significant biological activities, including antimicrobial properties against various pathogens . The presence of the pyrazine moiety enhances its biological activity profile.

Medicine

Research efforts are increasingly focused on the therapeutic potential of this compound in treating various diseases. Preliminary studies suggest that it may exhibit anticancer properties, similar to other oxadiazole derivatives that have shown efficacy against cancer cell lines . For instance, related compounds have demonstrated significant growth inhibition in several cancer types, indicating a promising avenue for further investigation.

Data Table: Comparative Analysis of Biological Activities

| Compound Name | Activity Type | Targeted Cell Lines | Percent Growth Inhibition (%) |

|---|---|---|---|

| Compound A | Anticancer | OVCAR-8 | 85.26 |

| Compound B | Antimicrobial | E. coli | Significant |

| This compound | Anticancer | SNB-19 | TBD |

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of oxadiazole derivatives, including this compound. The findings indicated effective inhibition against both Gram-positive and Gram-negative bacteria, emphasizing its potential utility in pharmaceutical applications aimed at combating resistant bacterial strains .

Case Study 2: Anticancer Research

In a recent investigation into the anticancer effects of oxadiazole derivatives, compounds similar to this compound were tested against various cancer cell lines. Results showed notable growth inhibition rates across multiple types, suggesting that this compound could be a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan carboxamides and oxadiazole derivatives, such as:

- N-(pyridin-2-ylmethyl)furan-2-carboxamide

- N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide .

Uniqueness

What sets N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)furan-3-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development .

Biological Activity

N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)furan-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to compile and analyze existing research on the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and other relevant pharmacological activities.

The compound has the molecular formula and a molecular weight of 373.39 g/mol. It features a cyclohexyl group connected to a furan carboxamide moiety and a pyrazinyl oxadiazole ring, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various derivatives of pyrazinyl oxadiazoles, including those similar to this compound. For instance:

- A study reported that compounds with oxadiazole rings showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds ranged from 256 μg/mL to 1024 μg/mL depending on the specific structure.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 256 |

| Escherichia coli | 512 |

| Klebsiella pneumoniae | 1024 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the potential of this compound against various cancer cell lines. Preliminary data suggest that similar compounds exhibit selective cytotoxicity towards tumor cells while sparing normal cells .

For example, derivatives were tested against human tumor cell lines such as KB and HepG2. The results indicated that certain structural modifications could enhance cytotoxic effects without significantly impacting normal cell viability.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazinyl or oxadiazole rings can significantly influence antimicrobial potency and cytotoxicity.

Research has shown that:

- Increasing lipophilicity often enhances membrane permeability and bioactivity.

- The presence of electron-withdrawing groups can improve binding affinity to target enzymes or receptors .

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound:

- Antimicrobial Efficacy : A recent study synthesized various 1,2,4-oxadiazole derivatives and assessed their activity against common pathogens. The most promising candidates demonstrated potent antibacterial effects with low MIC values .

- Cytotoxicity : In another investigation focusing on structure modifications of oxadiazole derivatives, certain compounds exhibited selective cytotoxicity against cancer cells while maintaining low toxicity toward normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.